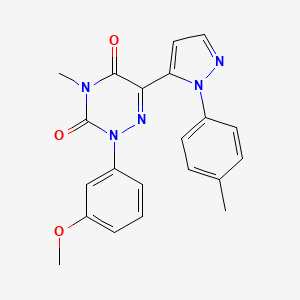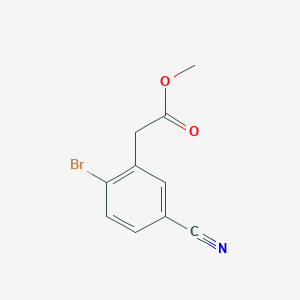
Methyl 2-bromo-5-cyanophenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-5-cyanophenylacetate is a chemical compound that is of interest in various fields of chemistry due to its potential as a precursor for C-C bond formations and its relevance in the synthesis of other complex molecules. Although the provided papers do not directly discuss methyl 2-bromo-5-cyanophenylacetate, they do provide insights into related compounds and methodologies that could be applied to its synthesis and characterization.
Synthesis Analysis
The synthesis of related bromo-substituted esters and their derivatives is well-documented. For instance, a novel reagent was designed to efficiently synthesize (E)-alpha-bromoacrylates, which are useful precursors for C-C bond formations, demonstrating the importance of bromo-substituted compounds in synthetic chemistry . Additionally, the synthesis of methyl 4′-bromomethyl biphenyl-2-carboxylate from 2-cyano-4′-methylbiphenyl through a multi-step process including hydrolysis, esterification, and bromination, shows the feasibility of synthesizing bromo-substituted esters with high yields .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-bromo-5-cyanophenylacetate can be determined using various analytical techniques. X-ray crystallography is a powerful tool for determining the crystal structure of molecules, as demonstrated by the characterization of several compounds . Quantum chemical calculations, such as density functional theory (DFT), can also provide insights into the geometrical parameters and vibrational wavenumbers of these molecules .
Chemical Reactions Analysis
The reactivity of bromo-substituted compounds is highlighted by their use in further chemical transformations. For example, (E)-alpha-bromoacrylates synthesized from a novel reagent can undergo Pd-catalyzed cross-coupling to form trisubstituted alkenes . The reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate leading to methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate shows the potential for bromoacetates to participate in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted esters can be inferred from related compounds. For instance, the crystal structure of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane provides information on the molecular packing and hydrogen bonding interactions within the crystal lattice . The characterization of compounds using NMR, MS, and IR techniques can also provide valuable information about the physical and chemical properties of these molecules .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research in organic chemistry has explored the synthesis and properties of compounds structurally related to Methyl 2-bromo-5-cyanophenylacetate. For example, the study on Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole demonstrates the creation of novel compounds through chemical transformations that could be related to the structural manipulation of compounds like Methyl 2-bromo-5-cyanophenylacetate (Noolvi et al., 2014).
Biological Activities
In the realm of pharmacology and biochemistry, compounds with a structure similar to Methyl 2-bromo-5-cyanophenylacetate have been studied for their biological activities. The Production of phenylacetic acid derivatives and 4-epiradicinol in culture by Curvularia lunata investigates the production of phenylacetic acid derivatives by a fungal culture, highlighting the potential for such compounds to be used in the development of new pharmaceuticals (Varma et al., 2006).
Antiviral and Antibacterial Applications
The study on 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines-acyclic nucleoside phosphonate analogues with antiviral activity shows how structural analogs to Methyl 2-bromo-5-cyanophenylacetate can exhibit significant antiviral activities, suggesting the potential for the development of new antiviral agents (Hocková et al., 2003).
Environmental and Agricultural Applications
Research into environmental and agricultural applications has also been conducted, such as in the Alternatives to methyl bromide treatments for stored-product and quarantine insects , where compounds related to Methyl 2-bromo-5-cyanophenylacetate might be explored as potential replacements for harmful pesticides (Fields & White, 2002).
Propriétés
IUPAC Name |
methyl 2-(2-bromo-5-cyanophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)5-8-4-7(6-12)2-3-9(8)11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPJWAPRCOANQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-bromo-5-cyanophenyl)acetate | |
CAS RN |
1261614-60-1 |
Source


|
| Record name | methyl 2-(2-bromo-5-cyanophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2549288.png)
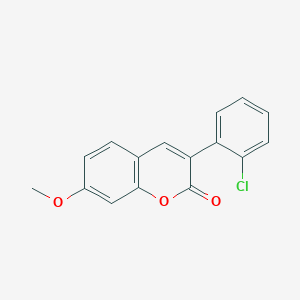
![3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B2549294.png)
![1-(Tert-butyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2549295.png)
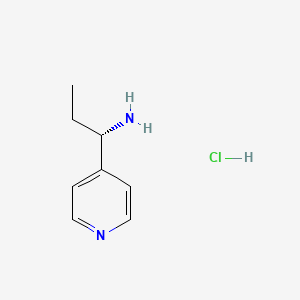
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2549298.png)
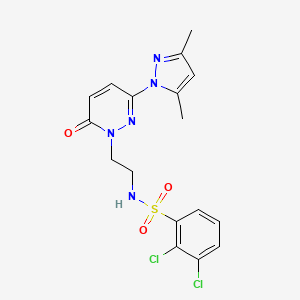
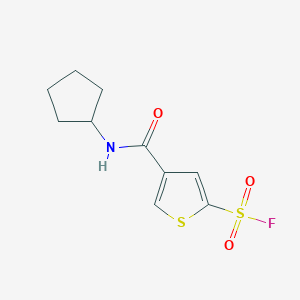
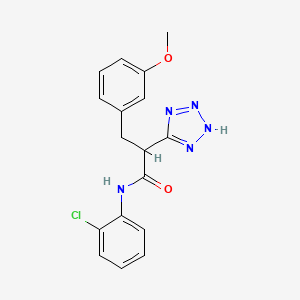
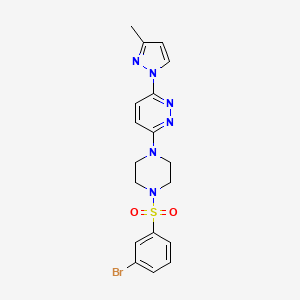
![2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline](/img/structure/B2549305.png)

![Bicyclo[4.1.0]heptane-1-methanol](/img/structure/B2549309.png)
